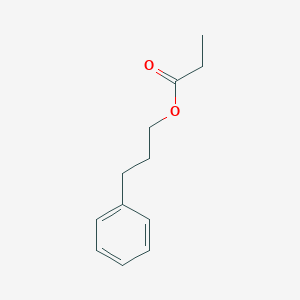![molecular formula C17H14N2O4S B092371 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid CAS No. 18524-46-4](/img/structure/B92371.png)
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid is an organic compound known for its vibrant color and applications in various industries. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye due to its ability to impart color to various materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with m-toluenesulphonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and paper industries.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo redox reactions. The azo bond can be reduced to form amines, which can interact with various biological molecules. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulphonic acid
- Ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate
- 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid
Uniqueness
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications.
Propriétés
Numéro CAS |
18524-46-4 |
|---|---|
Formule moléculaire |
C17H14N2O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
Clé InChI |
FEACTMUAXQJDBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
Key on ui other cas no. |
18524-46-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone](/img/structure/B92291.png)




![1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL](/img/structure/B92304.png)
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)






